molecular formula C18H19FN6O2 B2829770 3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893932-82-6

3-(3-Fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2829770
CAS No.: 893932-82-6
M. Wt: 370.388
InChI Key: MOOHAQCXULONFM-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidinone core. The 6-substituent, a 2-(4-methylpiperidin-1-yl)-2-oxoethyl chain, combines a piperidine-derived amide with a methyl group, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

3-(3-fluorophenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-12-5-7-23(8-6-12)15(26)10-24-11-20-17-16(18(24)27)21-22-25(17)14-4-2-3-13(19)9-14/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOHAQCXULONFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent at Position 3 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-(3-Fluorophenyl) 2-(4-Methylpiperidin-1-yl)-2-oxoethyl C₁₉H₁₈FN₅O₂ 375.38 Methylpiperidine amide; fluorophenyl meta-substitution
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-triazolo[4,5-d]pyrimidin-7-one 3-(4-Fluorobenzyl) 2-(4-Phenylpiperazin-1-yl)-2-oxoethyl C₂₅H₂₄FN₇O₂ 497.50 Phenylpiperazine amide; benzyl substitution at position 3
3-(4-Fluorophenyl)-6-(4-methylbenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-(4-Fluorophenyl) 4-Methylbenzyl C₁₈H₁₄FN₅O 335.34 Para-substituted fluorophenyl; simple benzyl group at position 6
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7(6H)-one 3-Phenyl 5-(4-Chlorophenoxy)-6-isopropyl C₁₉H₁₆ClN₅O₂ 393.82 Chlorophenoxy and isopropyl groups; phenyl at position 3
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 3-(3-Fluorobenzyl) Oxadiazole-linked 3,4-dimethoxyphenyl C₂₂H₁₈FN₇O₄ 463.43 Oxadiazole heterocycle; dimethoxy and fluorobenzyl groups

Key Structural and Functional Insights:

Fluorine Substitution :

  • The target compound’s 3-(3-fluorophenyl) group differs from analogs with 4-fluorophenyl (e.g., ) or fluorobenzyl (e.g., ). Meta-fluorine may alter steric and electronic interactions compared to para-substituted derivatives.
  • Fluorine-free analogs (e.g., ) lack the enhanced electronegativity and metabolic stability associated with fluorine.

Position 6 Modifications: The 2-(4-methylpiperidin-1-yl)-2-oxoethyl group in the target compound contrasts with phenylpiperazine (), benzyl (), and oxadiazole () substituents. Piperidine-derived amides often improve blood-brain barrier permeability compared to bulkier groups like phenylpiperazine.

Molecular Weight and Solubility: The target compound (375.38 g/mol) is intermediate in size compared to smaller analogs (e.g., 335.34 g/mol ) and larger derivatives (e.g., 497.50 g/mol ). Polar amide groups (e.g., in and the target) may improve aqueous solubility over nonpolar substituents (e.g., benzyl in ).

Research Findings and Implications

While the evidence lacks direct pharmacological data for the target compound, insights can be extrapolated from analogs:

  • Kinase Inhibition: Piperazine/piperidine-containing triazolo-pyrimidinones (e.g., ) are reported in patent literature as kinase inhibitors. The target’s methylpiperidine group may similarly target ATP-binding pockets .
  • Anticancer Activity: Fluorinated triazolo-pyrimidinones (e.g., ) show cytotoxicity in preclinical studies, suggesting the target’s 3-fluorophenyl group could confer antiproliferative effects .
  • Crystallographic Data: Analogs like have been structurally characterized via X-ray crystallography (R factor = 0.082), highlighting planar triazole-pyrimidinone cores conducive to stacking interactions .

Q & A

Q. Advanced

  • Data Refinement : SHELX programs (e.g., SHELXL) refine crystallographic data to resolve ambiguities in bond lengths, angles, and torsion angles .
  • Twinned Data Handling : SHELXL robustly processes twinned or high-resolution datasets, critical for compounds with flexible side chains (e.g., the piperidinyl group) .
  • Validation : The software generates CIF files for deposition in structural databases, ensuring reproducibility .

How can researchers resolve contradictions in biological activity data between similar triazolopyrimidine derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on enzyme inhibition .
  • Dose-Response Analysis : Use IC₅₀ assays to differentiate potency variations caused by minor structural changes .
  • Crystallographic Data : Correlate binding modes (e.g., piperidinyl interactions with hydrophobic enzyme pockets) with activity discrepancies .

What structural features influence the pharmacological activity of this compound?

Basic
Key features include:

  • Fluorophenyl Group : Enhances metabolic stability and modulates electron distribution for target binding .
  • Piperidinyl Moiety : Contributes to solubility and engages in hydrogen bonding with biological targets .
  • Triazolopyrimidine Core : Acts as a rigid scaffold for optimal spatial arrangement of substituents .

What computational methods are used to predict the binding affinity of this compound?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., kinases) by simulating ligand-receptor binding .
  • Molecular Dynamics (MD) : Simulations assess stability of ligand-target complexes over time, identifying critical residues for mutagenesis studies .
  • QSAR Models : Quantitative structure-activity relationships link physicochemical properties (e.g., logP, polar surface area) to observed bioactivity .

What purification methods are effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates closely related impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, particularly for final products .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts in late-stage intermediates .

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